4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
Overview
Description
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chloro and methoxy substituent on the phenyl ring, contributing to its unique chemical properties .
Preparation Methods
The synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol can be compared with other similar compounds, such as:
4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine: This compound has an amine group instead of a hydroxyl group, which can affect its reactivity and biological activity.
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol: The presence of a fluoro substituent instead of a chloro group can influence the compound’s chemical properties and interactions.
4-(2-Methoxyphenyl)thiazol-2-amine: This compound lacks the chloro substituent, which can result in different chemical and biological behaviors.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPQQUPRJOENDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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